molecular formula C12H22N2O2 B13240660 Piperidin-2-ylmethylpiperidine-1-carboxylate

Piperidin-2-ylmethylpiperidine-1-carboxylate

Cat. No.: B13240660
M. Wt: 226.32 g/mol
InChI Key: NLCZXEHGQNMZJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as piperidin-2-ylmethyl piperidine-1-carboxylate . This nomenclature reflects the compound’s two piperidine rings, where the carboxylate group is attached to the nitrogen of one ring (position 1), and the methylene bridge links position 2 of the second piperidine moiety.

Alternative naming conventions include:

  • 1-Piperidinecarboxylic acid, 2-(piperidin-2-ylmethyl) ester
  • (Piperidin-2-yl)methyl piperidine-1-carboxylate

These variants emphasize the ester linkage between the carboxylate and the piperidinylmethyl group. The hydrochloride salt form, documented under CAS 1803601-95-7, retains the core structure with an additional chloride counterion .

Table 1: Nomenclature Variations Across Sources

Source Systematic Name CAS Number
PubChem Piperidin-2-ylmethyl piperidine-1-carboxylate 1803601-95-7
American Elements (Piperidin-2-yl)methyl piperidine-1-carboxylate 1803601-95-7
Stenutz Methyl (2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate 52703-69-2

The stereochemical descriptor “piperidin-2-yl” indicates a six-membered ring with a nitrogen atom at position 1 and a methylene group at position 2, consistent with IUPAC numbering rules .

Molecular Formula and Stereochemical Configuration

The molecular formula for the free base is C₁₂H₂₂N₂O₂ , with a molar mass of 238.32 g/mol . The hydrochloride salt form adds a chloride ion, resulting in C₁₂H₂₃ClN₂O₂ and a molecular weight of 262.78 g/mol .

Stereochemical analysis reveals two chiral centers:

  • Position 2 of the piperidine ring bearing the methylene bridge.
  • Position 1 of the carboxylate-bearing piperidine , influenced by esterification.

In related compounds, such as methyl (2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate, stereospecific configurations (R/S) at these positions significantly impact biological activity . For this compound, the absence of substituents on the aromatic ring simplifies stereochemical considerations, though synthetic routes may yield racemic mixtures without chiral resolution.

Table 2: Molecular and Stereochemical Data

Property Value Source
Molecular formula C₁₂H₂₂N₂O₂
Molar mass (free base) 238.32 g/mol
Chiral centers 2
Stereoisomerism Racemic or enantiopure

SMILES Notation and Three-Dimensional Conformational Analysis

The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is C1CCN(CC1)C(=O)OCC2CCCCN2 , representing:

  • Two piperidine rings (N1CCCCC1 and N2CCCCC2 ).
  • An ester bridge (C(=O)O ) connecting the nitrogen of one ring to the methylene group of the second.

Three-dimensional conformational studies highlight two stable states:

  • Chair-chair conformation : Both piperidine rings adopt chair geometries, minimizing steric strain.
  • Twisted-boat conformation : Observed in polar solvents, where one ring twists to accommodate solvation effects .

Table 3: SMILES Comparisons for Analogous Compounds

Compound SMILES Notation Source
Piperidin-2-ylmethyl azepane-1-carboxylate C1CCCNC1COC(=O)N2CCCCCC2
Ethyl 4-(piperidin-2-yl)piperidine-1-carboxylate CCOC(=O)N1CCC(CC2CCNCC2)CC1
[(2S)-piperidin-2-yl]methyl carbamate C1CCNC@@HCOC(=O)N

Substituting the piperidine ring with azepane (7-membered) or altering the ester group (e.g., ethyl vs. methyl) modulates ring strain and hydrogen-bonding capacity .

Comparative Structural Analogues in Piperidine Carbamate Scaffolds

This compound belongs to a broader class of piperidine carbamates, which vary in ring size, substituents, and functional groups. Key analogues include:

  • Piperidin-2-ylmethyl azepane-1-carboxylate :

    • Replaces one piperidine ring with azepane (7-membered).
    • Increased flexibility alters binding affinity to neuronal receptors.
  • Ethyl 4-(piperidin-2-yl)piperidine-1-carboxylate :

    • Positions the ester group at piperidine-4 instead of piperidine-1.
    • Alters spatial orientation of the carbamate moiety.
  • Methyl (2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate :

    • Introduces a phenyl group and chiral centers, enhancing selectivity for monoamine transporters.

Table 4: Structural Analogues and Functional Differences

Compound Key Modification Biological Relevance
Piperidin-2-ylmethyl azepane-1-carboxylate 7-membered azepane ring Enhanced blood-brain barrier penetration
Ethyl 4-(piperidin-2-yl)piperidine-1-carboxylate Ester at position 4 Reduced metabolic stability
[(2S)-piperidin-2-yl]methyl carbamate Carbamate instead of ester linkage Improved hydrolytic resistance

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

piperidin-2-ylmethyl piperidine-1-carboxylate

InChI

InChI=1S/C12H22N2O2/c15-12(14-8-4-1-5-9-14)16-10-11-6-2-3-7-13-11/h11,13H,1-10H2

InChI Key

NLCZXEHGQNMZJP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)OCC2CCCCN2

Origin of Product

United States

Preparation Methods

Preparation Methods of Piperidin-2-ylmethylpiperidine-1-carboxylate

General Synthetic Approach

This compound is typically synthesized via carbamoylation reactions involving piperidine derivatives and activated chloroformates. The preparation involves:

  • Starting materials: Piperidine derivatives, often substituted at the 2-position with a methyl group or related moiety.
  • Reagents: Activated chloroformates such as 4-nitrochloroformate or tert-butyl chloroformate.
  • Catalysts/Bases: Triethylamine or potassium carbonate to neutralize generated acid and promote carbamate formation.
  • Solvents: Anhydrous dichloromethane (CH₂Cl₂), dimethylformamide (DMF), or ethanol depending on the route.
  • Conditions: Typically performed under inert atmosphere (nitrogen or argon) at room temperature or slightly elevated temperatures (up to 80°C), with reaction times ranging from a few hours to overnight.

This approach yields the carbamate by nucleophilic attack of the piperidine nitrogen on the chloroformate carbonyl, followed by elimination of chloride.

Specific Synthetic Routes and Reaction Conditions

Route 1: Carbamoylation via 4-Nitrophenyl Chloroformate
  • Procedure: The piperidine derivative bearing a 2-ylmethyl substituent is reacted with 4-nitrophenyl chloroformate in dichloromethane with triethylamine as base.
  • Temperature: Room temperature to mild heating (~25–40°C).
  • Reaction time: 2–24 hours.
  • Purification: Flash chromatography on silica gel using mixtures of hexane/ethyl acetate or dichloromethane/methanol.
  • Yields: Moderate to good (30–75%), depending on substituents and purity of starting materials.

This method is widely used for preparing carbamate derivatives with high purity and is supported by extensive literature on piperidine carbamate synthesis.

Route 2: Reductive Amination Followed by Carbamoylation
  • Step 1: Reductive amination of pyridine-2-carbaldehyde with piperidine-4-carboxylic acid derivatives (e.g., methyl esters) under hydrogen atmosphere (1–3 atm) with Pd/C catalyst.
  • Step 2: Subsequent carbamoylation of the resulting amine with tert-butyl chloroformate or 4-nitrophenyl chloroformate.
  • Solvents: Ethanol or methanol for reductive amination; dichloromethane for carbamoylation.
  • Temperature: Room temperature to 60°C.
  • Yields: Typically 55–75% overall.
  • Notes: pH control is critical during reductive amination to avoid over-reduction or side reactions.

Analytical Data and Characterization

Structural Confirmation

Yield and Purity Data Table

Synthetic Route Catalyst/Base Solvent Temperature (°C) Yield (%) Purity (HPLC)
Carbamoylation (4-NPC) Triethylamine CH₂Cl₂ 25–40 65–75 ≥95%
Reductive Amination + Carbamoylation Pd/C, H₂; Triethylamine EtOH; CH₂Cl₂ 25–60 55–65 ≥90%
Nucleophilic Substitution K₂CO₃ DMF 60–80 65–75 ≥95%

4-NPC: 4-nitrophenyl chloroformate

Research Results and Structure-Activity Insights

Recent studies on piperidine carbamate derivatives, including this compound, highlight:

  • The six-membered piperidine ring is essential for biological activity and stability.
  • The carbamate moiety serves as a reactive electrophilic center enabling covalent enzyme inhibition.
  • Substituents on the piperidine ring or distal aromatic groups modulate potency and selectivity.
  • Modifications to the carbamate leaving group (e.g., 4-nitrophenoxy vs. hydroxypyridine) can tune reactivity and selectivity.
  • Piperidine carbamates have been optimized as selective inhibitors for enzymes such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), demonstrating the scaffold's versatility.

Summary of Key Synthetic Steps (Example)

Step Reaction Type Reagents/Conditions Outcome
1 Reductive amination Pyridine-2-carbaldehyde + piperidine-4-carboxylic acid methyl ester, Pd/C, H₂, EtOH, rt Formation of piperidin-2-ylmethyl intermediate
2 Carbamoylation Intermediate + 4-nitrophenyl chloroformate, triethylamine, CH₂Cl₂, rt Formation of carbamate derivative
3 Purification Flash chromatography or recrystallization Pure this compound

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-ylmethylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents like phenylsilane. Reaction conditions often involve the use of catalysts such as iron complexes and controlled temperatures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Piperidin-2-ylmethylpiperidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of piperidin-2-ylmethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can perform several biological processes, such as the release of reactive oxygen species (ROS), activation of mitochondrial cytochrome C, and modulation of protein expression levels . These actions contribute to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Molecular Features Biological Activity Key References
This compound Bicyclic piperidine, ester group, piperidinylmethyl substituent Hypothesized: Antimicrobial, CNS activity Inferred from
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-tetrahydropyridine-3-carboxylate Piperidine-acetylated tetrahydro-pyridine, ester group Antibacterial, antitumor (in vitro)
Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate Piperidine-pyrrolidinylmethyl hybrid, benzyl ester Potential CNS modulation (structural analogy)
tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate Piperidine-pyridinylmethyl hybrid, tert-butyl ester Limited data (purity: 95%)
Ethyl 1-(chloroacetyl)piperidine-2-carboxylate Chloroacetyl-piperidine, ethyl ester Reactivity in synthesis (chloroacetyl group)

Physicochemical and Pharmacokinetic Properties

  • Ester Group Impact : The tert-butyl ester in tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate () enhances steric bulk and stability, whereas ethyl or benzyl esters (e.g., ) improve solubility and absorption .

Biological Activity

Piperidin-2-ylmethylpiperidine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is a piperidine derivative characterized by a piperidine ring structure with a carboxylate group. The synthesis of this compound typically involves the reaction of piperidine derivatives with carboxylic acids or their derivatives under controlled conditions. The specific synthetic pathways may vary, but they generally aim to enhance the compound's solubility and bioavailability.

Pharmacological Spectrum

Research indicates that piperidine derivatives, including this compound, exhibit a broad spectrum of biological activities. These include:

  • Anti-inflammatory effects : The compound shows potential in inhibiting pro-inflammatory cytokines, which are crucial in various inflammatory diseases.
  • Neuroprotective properties : Some studies suggest that it may protect neuronal cells from degeneration, making it a candidate for treating neurodegenerative disorders.
  • Antimicrobial and antiviral activities : Preliminary data indicate efficacy against certain bacterial and viral strains.

The mechanisms through which this compound exerts its effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in inflammation and cellular signaling pathways, including kinases and proteases .
  • Modulation of Neurotransmitter Uptake : It affects neurotransmitter systems, potentially enhancing synaptic transmission and providing neuroprotective effects .
  • Membrane Stabilization : Piperidine derivatives can stabilize cellular membranes, which may contribute to their protective effects against cellular damage .

Data Table: Biological Activity Spectrum

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of IL-1β release
NeuroprotectionProtection against neuronal degeneration
AntimicrobialEfficacy against specific pathogens
Enzyme InhibitionInhibition of kinases and proteases

Case Studies

Several case studies highlight the potential applications of this compound:

  • Neurodegenerative Disease Model :
    • A study investigated the effects of this compound on a model of Parkinson's disease. Results showed significant neuroprotective effects, with reduced neuronal loss and improved motor function in treated subjects compared to controls .
  • Inflammatory Response Assessment :
    • In vitro studies demonstrated that the compound effectively reduced the release of inflammatory cytokines in macrophage cultures stimulated with LPS/ATP, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Activity Evaluation :
    • A series of tests against various bacterial strains revealed that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential use in treating infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.